molecular formula C35H45N3O5 B12390790 MraY-IN-3

MraY-IN-3

Cat. No.: B12390790
M. Wt: 587.7 g/mol
InChI Key: IGPLRSHUMOVPOM-HKBQPEDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MraY-IN-3 is a potent inhibitor of the bacterial translocase enzyme MraY, which plays a crucial role in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. This compound has shown significant antibacterial activity against various bacterial strains, including Escherichia coli, Bacillus subtilis, and Pseudomonas fluorescens .

Chemical Reactions Analysis

Types of Reactions: MraY-IN-3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

MraY-IN-3 has a wide range of scientific research applications, including:

Mechanism of Action

MraY-IN-3 exerts its effects by inhibiting the enzyme MraY, which is responsible for the transfer of phospho-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, a critical step in peptidoglycan biosynthesis. By blocking this step, this compound disrupts the formation of the bacterial cell wall, leading to cell lysis and death. The molecular targets include the active site of MraY and the pathways involved in peptidoglycan synthesis .

Comparison with Similar Compounds

MraY-IN-3 is unique compared to other similar compounds due to its high potency and specificity for MraY. Similar compounds include:

This compound stands out due to its optimized structure, which enhances its binding affinity and inhibitory activity against MraY, making it a promising candidate for further development as an antibacterial agent .

Properties

Molecular Formula

C35H45N3O5

Molecular Weight

587.7 g/mol

IUPAC Name

methyl (2S)-6-amino-2-[[4-[benzyl(heptanoyl)amino]-2-phenylmethoxybenzoyl]amino]hexanoate

InChI

InChI=1S/C35H45N3O5/c1-3-4-5-12-20-33(39)38(25-27-15-8-6-9-16-27)29-21-22-30(32(24-29)43-26-28-17-10-7-11-18-28)34(40)37-31(35(41)42-2)19-13-14-23-36/h6-11,15-18,21-22,24,31H,3-5,12-14,19-20,23,25-26,36H2,1-2H3,(H,37,40)/t31-/m0/s1

InChI Key

IGPLRSHUMOVPOM-HKBQPEDESA-N

Isomeric SMILES

CCCCCCC(=O)N(CC1=CC=CC=C1)C2=CC(=C(C=C2)C(=O)N[C@@H](CCCCN)C(=O)OC)OCC3=CC=CC=C3

Canonical SMILES

CCCCCCC(=O)N(CC1=CC=CC=C1)C2=CC(=C(C=C2)C(=O)NC(CCCCN)C(=O)OC)OCC3=CC=CC=C3

Origin of Product

United States

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